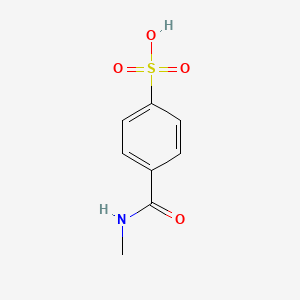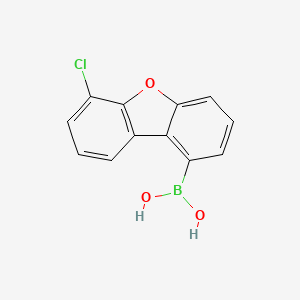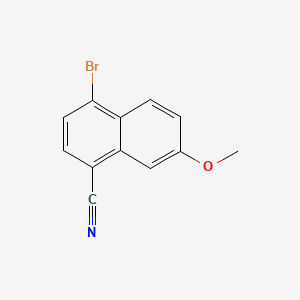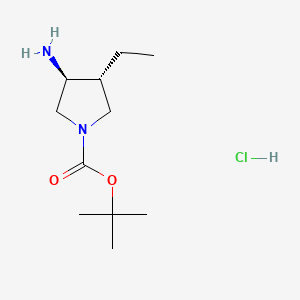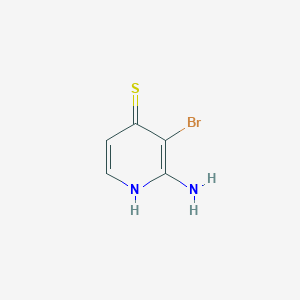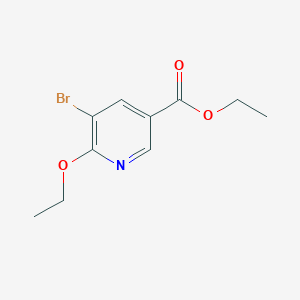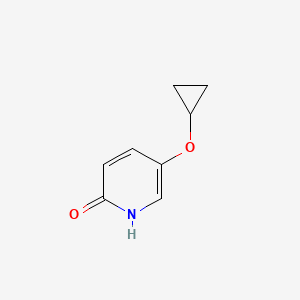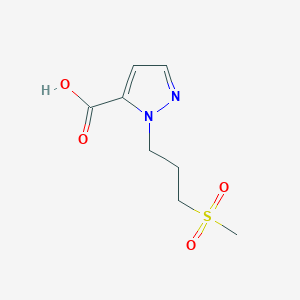
1-(3-(Methylsulfonyl)propyl)-1H-pyrazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(Methylsulfonyl)propyl)-1H-pyrazole-5-carboxylic acid is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a methylsulfonyl group attached to a propyl chain, which is further connected to the pyrazole ring The carboxylic acid group is located at the 5-position of the pyrazole ring
准备方法
The synthesis of 1-(3-(Methylsulfonyl)propyl)-1H-pyrazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-(methylsulfonyl)propylamine with ethyl 2-cyano-3,3-dimethylacrylate to form an intermediate, which is then cyclized to produce the desired pyrazole derivative. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
化学反应分析
1-(3-(Methylsulfonyl)propyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic aromatic substitution reactions. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group would yield a sulfone derivative, while reduction of the carboxylic acid group would produce an alcohol.
科学研究应用
1-(3-(Methylsulfonyl)propyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activity.
Medicine: Due to its structural features, this compound can be explored for its therapeutic potential in treating various diseases. It may serve as a lead compound for the development of new pharmaceuticals.
Industry: The compound can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-(3-(Methylsulfonyl)propyl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors. The presence of the pyrazole ring and the carboxylic acid group allows it to form hydrogen bonds and other interactions with target proteins, potentially inhibiting their activity or modulating their function. The methylsulfonyl group may also contribute to the compound’s overall binding affinity and specificity.
相似化合物的比较
1-(3-(Methylsulfonyl)propyl)-1H-pyrazole-5-carboxylic acid can be compared with other pyrazole derivatives, such as:
1-(3-(Methylsulfonyl)propyl)-1H-pyrazole-3-carboxylic acid: This compound has a similar structure but with the carboxylic acid group at the 3-position instead of the 5-position.
1-(3-(Methylsulfonyl)propyl)-1H-pyrazole-4-carboxylic acid: Another isomer with the carboxylic acid group at the 4-position.
1-(3-(Methylsulfonyl)propyl)-1H-pyrazole-5-carboxamide: This compound has a carboxamide group instead of a carboxylic acid group at the 5-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the carboxylic acid group on the pyrazole ring can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions.
属性
分子式 |
C8H12N2O4S |
|---|---|
分子量 |
232.26 g/mol |
IUPAC 名称 |
2-(3-methylsulfonylpropyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H12N2O4S/c1-15(13,14)6-2-5-10-7(8(11)12)3-4-9-10/h3-4H,2,5-6H2,1H3,(H,11,12) |
InChI 键 |
ALEBGKWMPPHIHY-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)CCCN1C(=CC=N1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


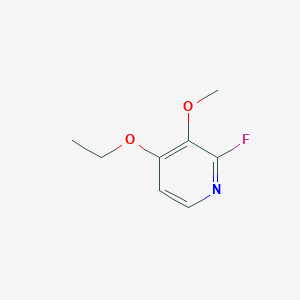
![(3aR,7aR)-1,3-Di-o-tolyl-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazol-3-ium tetrafluoroborate](/img/structure/B13918024.png)
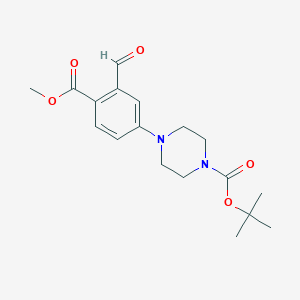


![O1-Benzyl O4A-methyl (4AR,7AS)-3,4,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyridine-1,4A-dicarboxylate](/img/structure/B13918045.png)
